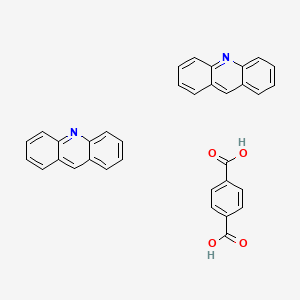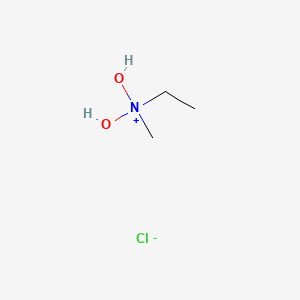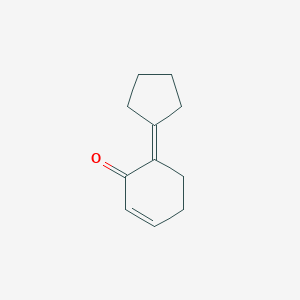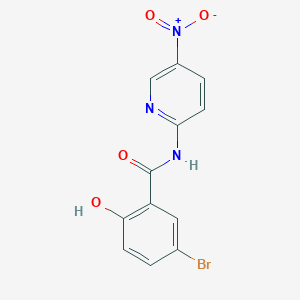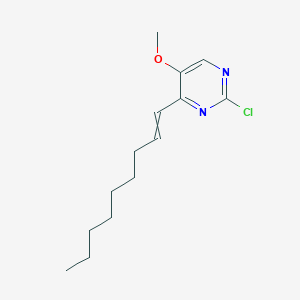
2-Chloro-5-methoxy-4-(non-1-EN-1-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxy-4-(non-1-EN-1-YL)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral parts of several biologically active compounds, including nucleic acids, nucleotides, and corresponding nucleosides
Preparation Methods
The synthesis of 2-Chloro-5-methoxy-4-(non-1-EN-1-YL)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction, where 2-substituted benzyloxy-5-bromopyrimidines are coupled with various aryl boronic acids in the presence of a catalytic amount of PdCl2(PPh3)2 and 0.5 M aqueous Na2CO3 in water at 80°C . Another method involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of Cs2CO3 in a CH3CN:DMF (1:1) mixture . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Chloro-5-methoxy-4-(non-1-EN-1-YL)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: As mentioned earlier, the compound can participate in Suzuki coupling reactions to form various substituted pyrimidines.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as Na2CO3 and Cs2CO3. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-5-methoxy-4-(non-1-EN-1-YL)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of various biologically active molecules, including potential anticancer agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Biological Research: The compound can be used as a probe in biological studies to investigate the function of specific biomolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-(non-1-EN-1-YL)pyrimidine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
2-Chloro-5-methoxy-4-(non-1-EN-1-YL)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Chloro-5-methoxyphenylboronic acid: This compound is used in similar synthetic applications and has comparable chemical properties.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound is used in fragment-based covalent ligand discovery and has similar reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
CAS No. |
799270-80-7 |
|---|---|
Molecular Formula |
C14H21ClN2O |
Molecular Weight |
268.78 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-non-1-enylpyrimidine |
InChI |
InChI=1S/C14H21ClN2O/c1-3-4-5-6-7-8-9-10-12-13(18-2)11-16-14(15)17-12/h9-11H,3-8H2,1-2H3 |
InChI Key |
ATDSJTVENHYOBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC1=NC(=NC=C1OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


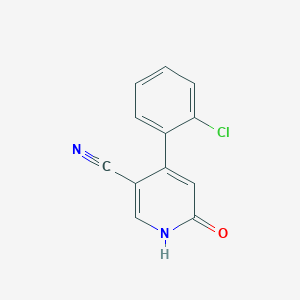
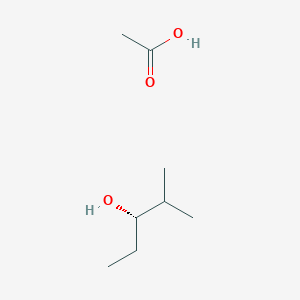
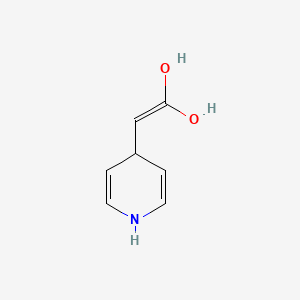
![3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14206537.png)
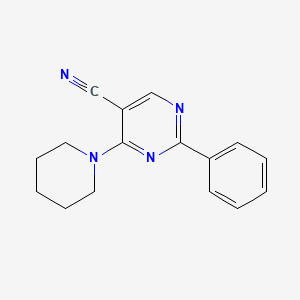
![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)
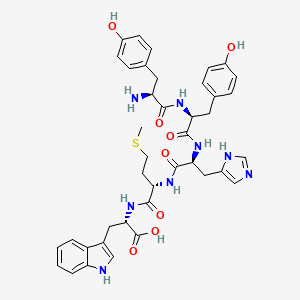
![4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B14206576.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
